Allopregnanolone
Overview
Description
Mechanism of Action
Isopregnanolone, also known as Sepranolone, 5alpha-Pregnan-3beta-ol-20-one, Alloepipregnanolone, or Allopregnanolone, is an endogenous neurosteroid . This article will cover the mechanism of action of Isopregnanolone, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
Isopregnanolone primarily targets the GABA_A receptor . It acts as a subunit-selective negative allosteric modulator of this receptor . The GABA_A receptor is an ionotropic receptor and ligand-gated ion channel which mediates inhibitory neurotransmission in the nervous system.
Mode of Action
Isopregnanolone interacts with the GABA_A receptor by selectively antagonizing the effects of this compound . . This selective antagonism results in changes in the receptor’s function, affecting the transmission of inhibitory signals in the nervous system.
Biochemical Pathways
Isopregnanolone is synthesized from progesterone in the body by the actions of the enzymes 5α-reductase and 3β-hydroxysteroid dehydrogenase . The intermediate in this two-step transformation is 5α-dihydroprogesterone . Isopregnanolone can be reversibly metabolized into this compound by the enzyme 3α-hydroxysteroid dehydrogenase .
Pharmacokinetics
The pharmacokinetics of Isopregnanolone involve its synthesis, metabolism, and elimination. It is synthesized from progesterone, metabolized into this compound, and has a relatively long serum elimination half-life of 14 hours in humans . These properties impact the bioavailability of Isopregnanolone in the body.
Result of Action
The action of Isopregnanolone results in the modulation of inhibitory neurotransmission in the nervous system. By antagonizing the effects of this compound at the GABA_A receptor, Isopregnanolone can influence neurological processes such as anesthesia, sedation, and eye movements .
Action Environment
The action, efficacy, and stability of Isopregnanolone can be influenced by various environmental factors. For example, levels of Isopregnanolone, progesterone, and this compound are highly correlated across the menstrual cycle and throughout pregnancy . This suggests that hormonal changes in the body can influence the levels and thus the action of Isopregnanolone.
Biochemical Analysis
Biochemical Properties
Isopregnanolone is synthesized from progesterone in the body by the actions of the enzymes 5α-reductase and 3β-hydroxysteroid dehydrogenase . This process involves the intermediate 5α-dihydroprogesterone . Isopregnanolone can be reversibly metabolized into allopregnanolone by the enzyme 3α-hydroxysteroid dehydrogenase .
Cellular Effects
Isopregnanolone has no hormonal effects and appears to have no effect on the GABA A receptor by itself . It selectively antagonizes this compound and does not affect the effects of other types of GABA A receptor positive allosteric modulators such as benzodiazepines or barbiturates .
Molecular Mechanism
The molecular mechanism of Isopregnanolone involves its role as a subunit-selective negative allosteric modulator of the GABA A receptor . It antagonizes some but not all of the GABA A receptor-mediated effects of this compound .
Temporal Effects in Laboratory Settings
Isopregnanolone has a relatively long serum elimination half-life of 14 hours in humans . The concentrations of Isopregnanolone are significantly less than those of progesterone and this compound .
Metabolic Pathways
Isopregnanolone is involved in the metabolic pathway that starts with progesterone and involves the enzymes 5α-reductase and 3β-hydroxysteroid dehydrogenase . This pathway leads to the production of 5α-dihydroprogesterone, which can then be converted into Isopregnanolone .
Preparation Methods
Sepranolone is synthesized from progesterone in the body through the actions of the enzymes 5α-reductase and 3β-hydroxysteroid dehydrogenase . The intermediate in this two-step transformation is 5α-dihydroprogesterone. Industrial production methods involve the use of these enzymes to convert progesterone into sepranolone under controlled conditions .
Chemical Reactions Analysis
Sepranolone undergoes various chemical reactions, including:
Oxidation: Sepranolone can be oxidized to form different derivatives.
Reduction: It can be reduced to form other neurosteroids.
Substitution: Sepranolone can undergo substitution reactions to form various analogs.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions are different neurosteroid derivatives .
Scientific Research Applications
Sepranolone has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of neurosteroids.
Biology: Investigated for its role in modulating GABA receptors and its effects on neurological functions.
Medicine: Under development for the treatment of premenstrual dysphoric disorder and other mood disorders.
Industry: Used in the production of pharmaceuticals targeting neurological conditions.
Comparison with Similar Compounds
Sepranolone is unique in its ability to selectively antagonize the effects of allopregnanolone without affecting other GABA-A receptor modulators . Similar compounds include:
This compound: A positive modulator of the GABA-A receptor, known for its sedative and anxiolytic effects.
Isothis compound: Another epimer of this compound with similar but distinct effects on the GABA-A receptor.
Sepranolone’s uniqueness lies in its selective antagonism of this compound, making it a promising candidate for the treatment of mood disorders without the side effects associated with other GABA-A receptor modulators .
Properties
IUPAC Name |
1-[(3S,5S,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19,23H,4-12H2,1-3H3/t14-,15-,16-,17+,18-,19-,20-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AURFZBICLPNKBZ-FZCSVUEKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001023710 | |
Record name | 3-beta-Hydroxy-5-alpha-pregnan-20-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001023710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Alloepipregnanolone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001455 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
516-55-2 | |
Record name | 3β-Hydroxy-5α-pregnan-20-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=516-55-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Allopregnanolone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516552 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sepranolone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12972 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 3-beta-Hydroxy-5-alpha-pregnan-20-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001023710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-β-hydroxy-5-α-pregnan-20-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.478 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SEPRANOLONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P8Z6V53MU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Alloepipregnanolone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001455 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
194.5 °C | |
Record name | Alloepipregnanolone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001455 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
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